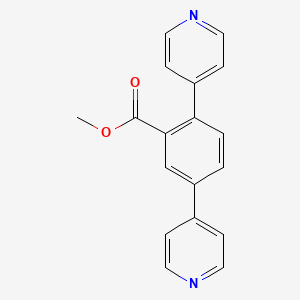
Methyl 2,5-di(pyridin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-di(pyridin-4-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two pyridin-4-yl groups attached to the 2 and 5 positions of a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-di(pyridin-4-yl)benzoate typically involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol. The reaction mixture is refluxed for 8 hours, followed by concentration under vacuum and recrystallization from ethanol to afford the desired product as a white solid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5-di(pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The pyridinyl groups can participate in substitution reactions, where substituents on the pyridine rings can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2,5-di(pyridin-4-yl)benzoate has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of Methyl 2,5-di(pyridin-4-yl)benzoate involves its interaction with molecular targets through coordination bonds. The pyridinyl groups can coordinate with metal ions, forming stable complexes that can participate in various biochemical and chemical processes. These interactions can influence molecular pathways and exert specific effects depending on the context of use .
Comparison with Similar Compounds
Methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate: This compound has a similar structure but includes a pyrrole ring instead of a benzoate moiety.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: This compound features a pyrrolo[2,3-b]pyridine ring and a piperazine group.
Uniqueness: Methyl 2,5-di(pyridin-4-yl)benzoate is unique due to its specific arrangement of pyridinyl groups on the benzoate core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and coordination chemistry.
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
methyl 2,5-dipyridin-4-ylbenzoate |
InChI |
InChI=1S/C18H14N2O2/c1-22-18(21)17-12-15(13-4-8-19-9-5-13)2-3-16(17)14-6-10-20-11-7-14/h2-12H,1H3 |
InChI Key |
KSNQHROWQQREJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=NC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















